A Technical Guide to 3-Fluoro-4-iodobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 3-Fluoro-4-iodobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-iodobenzonitrile, a halogenated aromatic building block with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications, particularly in the context of drug development.
Core Properties and Identification
3-Fluoro-4-iodobenzonitrile, with the CAS number 887266-99-1, is a solid organic compound.[1][2][3] It is also known by the synonym 4-Cyano-2-fluoroiodobenzene.[2][3] Its core structure consists of a benzene ring substituted with a nitrile group, a fluorine atom, and an iodine atom. This trifunctional arrangement makes it a versatile intermediate for introducing these specific moieties into more complex molecules.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 3-Fluoro-4-iodobenzonitrile is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 887266-99-1 | [1][2][3] |
| Molecular Formula | C₇H₃FIN | [1][2][3] |
| Molecular Weight | 247.01 g/mol | [1][2][4] |
| Melting Point | 113-117 °C | [2][3] |
| Physical Form | Solid | [2][3] |
| InChI | 1S/C7H3FIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | [2][3] |
| InChIKey | NPKQMCCUPXZXFI-UHFFFAOYSA-N | [2][3] |
| SMILES | Fc1cc(ccc1I)C#N | [2][3] |
Synthesis of 3-Fluoro-4-iodobenzonitrile: An Experimental Protocol
While specific literature detailing the synthesis of 3-Fluoro-4-iodobenzonitrile is not widely published, a reliable synthetic route can be extrapolated from standard organic chemistry transformations, particularly the Sandmeyer reaction. The following protocol is based on analogous procedures for the synthesis of similar haloaromatic compounds, such as the conversion of an amino group to an iodide via a diazonium salt. The proposed starting material is 3-fluoro-4-aminobenzonitrile.
Reaction Scheme:
3-fluoro-4-aminobenzonitrile → [Diazotization] → 3-fluoro-4-diazoniumbenzonitrile chloride → [Iodination] → 3-Fluoro-4-iodobenzonitrile
Materials and Reagents:
-
3-fluoro-4-aminobenzonitrile
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ice
Experimental Procedure:
Step 1: Diazotization of 3-fluoro-4-aminobenzonitrile
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-fluoro-4-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water, cooled in an ice-salt bath to maintain a temperature between 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly and carefully add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., to 50-60 °C) for approximately one hour to ensure the complete decomposition of the diazonium salt.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Combine the organic layers and wash with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3-Fluoro-4-iodobenzonitrile.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for 3-Fluoro-4-iodobenzonitrile.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzonitriles are crucial building blocks in the synthesis of pharmaceuticals. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The iodine atom provides a reactive handle for further functionalization, most notably through cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.
While specific drugs containing the 3-fluoro-4-iodobenzonitrile moiety are not prominently documented, related structures are of significant interest. For instance, fluorinated benzonitriles are investigated as components of negative allosteric modulators (NAMs) of metabotropic glutamate receptor 5 (mGluR5), which have potential applications in treating psychiatric disorders like anxiety and depression.[5] The structural motifs present in 3-fluoro-4-iodobenzonitrile make it an attractive starting point for the synthesis of compound libraries aimed at discovering novel therapeutics.
The logical relationship for its utility in drug discovery is outlined below.
Caption: Role of 3-Fluoro-4-iodobenzonitrile in drug discovery.
Safety Information
3-Fluoro-4-iodobenzonitrile is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2][6] It may also cause respiratory irritation.[2][6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[2][3]
Hazard Statements: H302, H315, H318, H335.[2][3]
This guide serves as a foundational resource for professionals working with 3-Fluoro-4-iodobenzonitrile. Its versatile structure and reactivity make it a valuable tool in the synthesis of novel chemical entities with potential therapeutic applications.
References
- 1. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3-Fluoro-4-iodobenzonitrile 97 887266-99-1 [sigmaaldrich.com]
- 4. 3-Fluoro-4-iodobenzonitrile | 887266-99-1 | Benchchem [benchchem.com]
- 5. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 24721521 - PubChem [pubchem.ncbi.nlm.nih.gov]
